ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine scaffold. Its structure includes:
- A 4-methoxyphenyl group at position 5, contributing to π-π stacking interactions .
- A methyl group at position 7, influencing steric effects .
- A 1-methyl-2-oxoindole-3-ylidene moiety at position 2, providing a conjugated system that enhances planarity .
- An ethyl carboxylate group at position 6, modulating solubility and reactivity .
- A (2Z)-configuration at the exocyclic double bond, critical for intramolecular hydrogen bonding and stability .
This compound belongs to a class of thiazolo[3,2-a]pyrimidines, which are recognized for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C26H23N3O5S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H23N3O5S/c1-5-34-25(32)19-14(2)27-26-29(21(19)15-10-12-16(33-4)13-11-15)24(31)22(35-26)20-17-8-6-7-9-18(17)28(3)23(20)30/h6-13,21H,5H2,1-4H3/b22-20- |
InChI Key |
BZIMDYAPGLHPGX-XDOYNYLZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to cyclization and condensation reactions under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Physicochemical Properties
- Crystallography: The target compound’s indole substituent promotes planar molecular packing, as seen in related structures with fused aromatic systems . In contrast, halogenated analogs (e.g., 4-bromophenyl in ) exhibit π-halogen interactions, improving crystal stability . Fluorinated derivatives () show reduced molecular symmetry, leading to triclinic or monoclinic crystal systems .
- Solubility : The ethyl carboxylate group in the target compound enhances solubility in polar solvents compared to methyl ester analogs () .
- Thermal Stability : Indole-containing derivatives (e.g., target compound) demonstrate higher thermal stability (>250°C) due to extended conjugation, whereas simpler benzylidene analogs decompose below 200°C .
Pharmacological Activity
- Antimicrobial Activity : Fluorinated derivatives () show enhanced activity against Staphylococcus aureus (MIC: 8 µg/mL) due to increased membrane permeability .
- Anticancer Potential: Indole-substituted thiazolo[3,2-a]pyrimidines (e.g., ) inhibit topoisomerase II (IC₅₀: 12 µM), likely due to DNA intercalation facilitated by planar indole systems .
- Anti-inflammatory Effects : Methoxy-substituted analogs () reduce COX-2 expression by 60% at 50 µM, attributed to electron-donating groups stabilizing enzyme interactions .
Biological Activity
Ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components that contribute to its biological activity:
- Thiazole and Pyrimidine Moieties : These heterocyclic rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Methoxyphenyl Group : The presence of the methoxy group enhances lipophilicity and may influence receptor interactions.
- Indole Derivative : Indoles are often associated with neuroactive properties and have been studied for their role in various therapeutic areas.
Antitumor Activity
Research indicates that compounds containing thiazole and pyrimidine rings exhibit significant antitumor effects. For instance, thiazole derivatives have shown cytotoxic activity against various cancer cell lines. In one study, a related thiazole compound demonstrated an IC50 value of 1.61 µg/mL against cancer cells, suggesting strong potential for further development as an anticancer agent .
Antimicrobial Properties
Compounds with similar structural features have been evaluated for antimicrobial activity. For example, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring has been linked to increased antimicrobial potency .
Neuroprotective Effects
Some studies have suggested that indole-based compounds exhibit neuroprotective effects. The indole moiety in our compound may contribute to this activity by modulating neurotransmitter systems or providing antioxidant protection .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and receptor binding |
| Thiazole Ring | Contributes to cytotoxicity against cancer cells |
| Indole Derivative | Potential neuroprotective properties |
| Carboxylate Functionality | May enhance solubility and bioavailability |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of thiazole derivatives, a compound structurally similar to our target exhibited significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the importance of the thiazole ring in mediating these effects through apoptosis induction in cancer cells.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on a series of thiazole derivatives, including those with methoxy substitutions. Results showed that these compounds had potent antibacterial activity against multi-drug resistant strains of bacteria, indicating their potential as new antimicrobial agents.
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative? Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, which involves condensation of aldehydes, β-ketoesters, and thioureas or thioamides. For example, substituted benzylidene derivatives (e.g., 2-fluorobenzylidene) are introduced through Knoevenagel condensation to form the exocyclic double bond . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield.
Advanced Question: How can stereochemical challenges during synthesis be addressed, particularly for the (Z)-configuration of the exocyclic double bond? Methodological Answer: Stereochemical control is critical for the (Z)-configuration, which influences biological activity. X-ray crystallography (e.g., monoclinic P21/n space group with β = 96.33°) confirms the geometry . Computational modeling (DFT) can predict thermodynamic stability of isomers, while reaction conditions (e.g., acid catalysis or microwave-assisted synthesis) may favor the desired configuration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the (Z)-isomer .
Structural Characterization
Basic Question: Which analytical techniques are essential for confirming the structure of this compound? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (mean C–C = 0.003–0.004 Å) and dihedral angles to confirm the fused thiazolo-pyrimidine core . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm).
- HRMS : To confirm molecular weight (e.g., [M+H]+ at m/z 423.46) .
Advanced Question: How can tautomeric equilibria between keto-enol forms be resolved in solution? Methodological Answer: Variable-temperature NMR (VT-NMR) and deuterium exchange experiments detect tautomerism. For instance, the 2-oxo-1,2-dihydroindole moiety may exhibit keto-enol tautomerism, which is stabilized by intramolecular hydrogen bonding. Solvent polarity (DMSO vs. CDCl₃) and pH adjustments can shift equilibria, as observed in related pyrimidine derivatives .
Biological Activity and Mechanisms
Basic Question: What biological activities have been reported for structurally similar thiazolo[3,2-a]pyrimidines? Methodological Answer: Analogous compounds exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, fluorobenzylidene derivatives show enhanced DNA intercalation and topoisomerase II inhibition due to electron-withdrawing substituents . The indol-3-ylidene group in this compound may modulate kinase inhibition (e.g., EGFR or CDK2) via π-π stacking interactions .
Advanced Question: How can structure-activity relationship (SAR) studies optimize bioactivity? Methodological Answer: Systematic SAR involves:
- Substituent variation : Introducing electron-donating groups (e.g., 4-methoxyphenyl) to enhance solubility and target affinity .
- Pharmacophore mapping : Identifying critical moieties (e.g., the thiazolo-pyrimidine core and indolylidene group) using 3D-QSAR or molecular docking (e.g., AutoDock Vina) .
- In vivo validation : Comparing pharmacokinetic profiles (e.g., bioavailability in rodent models) to prioritize lead compounds .
Stability and Degradation
Basic Question: What storage conditions are recommended to ensure compound stability? Methodological Answer: Store at –20°C under inert atmosphere (argon) to prevent oxidation. Avoid prolonged exposure to light, as the conjugated system may undergo photodegradation. Lyophilization in amber vials with desiccants (silica gel) preserves integrity .
Advanced Question: What are the primary degradation pathways under accelerated stability testing (e.g., 40°C/75% RH)? Methodological Answer: HPLC-MS analysis identifies degradation products:
- Hydrolysis : Ester groups (e.g., ethyl carboxylate) hydrolyze to carboxylic acids under high humidity.
- Oxidation : The indolylidene moiety may form N-oxides or quinone-like structures .
Computational and Mechanistic Studies
Advanced Question: How can molecular dynamics simulations predict binding modes with biological targets? Methodological Answer: MD simulations (AMBER or GROMACS) model ligand-protein interactions over 100-ns trajectories. For example, the compound’s planar structure may intercalate into DNA or bind ATP pockets in kinases. Free energy calculations (MM-PBSA) quantify binding affinities, guiding lead optimization .
Analytical Method Development
Advanced Question: How to develop a validated HPLC method for quantifying this compound in biological matrices? Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:0.1% formic acid, 70:30).
- Detection : UV at 254 nm (λ_max for conjugated systems).
- Validation : Linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>95% in plasma) per ICH guidelines .
Comparative Studies
Basic Question: How does the 4-methoxyphenyl substituent influence activity compared to halogenated analogs? Methodological Answer: The 4-methoxyphenyl group enhances lipophilicity (logP ~2.8) and π-donor capacity, improving membrane permeability. Halogenated analogs (e.g., 4-chlorophenyl) exhibit higher electrophilicity but may increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
